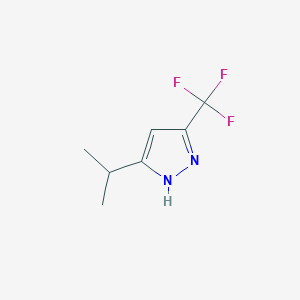

3-(三氟甲基)-5-异丙基-1H-吡唑

描述

Trifluoromethyl groups are often used in medicinal chemistry due to their unique physicochemical properties . They are frequently used as a substituent in various chemical compounds, including pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. The trifluoromethyl group can enhance the biological activity of these compounds .

Molecular Structure Analysis

The trifluoromethyl group is a small, highly electronegative group. When attached to a molecule, it can significantly influence the molecule’s physical and chemical properties .Physical And Chemical Properties Analysis

Trifluoromethyl-substituted compounds often have unique properties due to the presence of the trifluoromethyl group. This group is highly electronegative, which can influence the compound’s reactivity, acidity, and lipophilicity .科学研究应用

Agrochemical Industry

3-(TrifluoroMethyl)-5-isopropyl-1H-pyrazole: derivatives are extensively used in the agrochemical industry. The trifluoromethyl group is a common structural motif in active ingredients for pesticides. This compound, due to its unique physicochemical properties, can contribute to the protection of crops from pests. For instance, the introduction of such derivatives has led to the development of more than 20 new agrochemicals with ISO common names .

Pharmaceutical Applications

In the pharmaceutical sector, the trifluoromethyl group plays a crucial role in enhancing the biological activity of drugs. Several pharmaceutical products containing this moiety have been approved for market, and many candidates are currently undergoing clinical trials. The presence of the trifluoromethyl group in molecules like 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole can significantly affect the efficacy and stability of therapeutic compounds .

Veterinary Medicine

Similar to human pharmaceuticals, the trifluoromethyl group is also employed in veterinary medicine. It is found in at least two veterinary products that have received market approval. The unique characteristics of the trifluoromethyl group contribute to the effectiveness of these veterinary drugs .

Organic Synthesis Intermediates

The compound serves as an intermediate in the synthesis of various organic compounds. Its derivatives are particularly in demand for the synthesis of crop-protection products. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine, which is used as a chemical intermediate, is synthesized using derivatives of 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole .

Anti-HIV Drugs

One of the notable pharmaceutical applications of trifluoromethyl derivatives is in the development of anti-HIV drugs. Tipranavir, a non-peptide anti-HIV drug, acts by inhibiting the HIV protease enzyme. The trifluoromethyl group within its structure is essential for its biological activity .

Disease Vector Control

Compounds with the trifluoromethyl group are used in controlling disease vectors such as mosquitoes. They are crucial in the fight against diseases like malaria, dengue fever, and the Zika virus, which are transmitted by these vectors. The efficacy of these compounds in vector control is a testament to their importance in public health .

Fluorinated Compounds Research

The research into fluorinated compounds, including those with the trifluoromethyl group, is a growing field. The impact of fluorine atoms on the biological activities and physical properties of compounds is a significant area of study, with many potential applications yet to be discovered .

作用机制

Target of Action

Compounds with a trifluoromethyl group are known to exhibit various pharmacological activities .

Mode of Action

One hypothesis suggests that compounds with structural similarity to phenolic compounds, such as 3-trifluoromethyl-4-nitrophenol (tfm), may impair mitochondrial oxidative phosphorylation . Another hypothesis suggests that TFM targets the gill, interfering with gill ion uptake .

Biochemical Pathways

It’s worth noting that the biotransformation of organofluorine compounds by microorganisms has been well-studied .

Pharmacokinetics

It’s known that compounds with a trifluoromethyl group often exhibit unique physicochemical properties, which can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Result of Action

It’s known that trifluoromethyl group-containing compounds exhibit numerous pharmacological activities .

未来方向

属性

IUPAC Name |

5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2/c1-4(2)5-3-6(12-11-5)7(8,9)10/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFMPASDBKDTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。